N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .
Molecular Structure Analysis
It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Physical And Chemical Properties Analysis
1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
Synthesis and Biological Evaluation of Novel Pyrazolopyrimidines Derivatives
Pyrazolopyrimidines derivatives have shown significant potential in scientific research due to their diverse biological activities. A notable study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them for their anticancer and anti-5-lipoxygenase agents properties. The synthesis involved various condensation reactions leading to novel compounds with significant cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, and 5-lipoxygenase inhibition activities. This study highlights the therapeutic potential of pyrazolopyrimidines derivatives in cancer treatment and inflammation management (Rahmouni et al., 2016).
Unexpected Reaction of Ethyl 4-(Chloromethyl)pyrazolo-[5,1-c][1,2,4]triazine-3-carboxylates
In a study conducted by Ledenyova et al. (2018), the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide was explored. This reaction led to an unexpected ANRORC rearrangement resulting in the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides. The study not only provided insights into the reaction mechanisms but also showcased the potential of pyrazolo[1,2,4]triazines derivatives in developing novel compounds with potential biological activities (Ledenyova et al., 2018).
Synthesis of Some Novel Pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine Derivatives
Abdel‐Aziz et al. (2008) reported the synthesis of novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety. These compounds exhibited moderate antibacterial and antifungal activities, indicating their potential as antimicrobial agents. The synthesis involved the reaction of various aminopyrazole and aminotriazole derivatives, highlighting the versatility of pyrazolopyrimidines as scaffolds for generating bioactive molecules (Abdel‐Aziz et al., 2008).
Synthesis and Antimicrobial Activity of Pyrazole, Fused Pyrazolo[3,4-d]-pyrimidine Derivatives
Abunada et al. (2008) synthesized a series of pyrazole and fused pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antimicrobial potential. The study demonstrated that some of these compounds possess significant antibacterial activities, suggesting their utility in developing new antimicrobial agents. The synthesis route involved the reaction of hydrazonyl bromides with active methylene compounds, further expanding the chemical diversity of pyrazolopyrimidine-based compounds with potential therapeutic applications (Abunada et al., 2008).
Safety And Hazards
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Future Directions
properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[2-(1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N9O/c1-12-5-13(2)26(23-12)16-6-15(20-10-21-16)24-7-14(8-24)17(27)19-3-4-25-11-18-9-22-25/h5-6,9-11,14H,3-4,7-8H2,1-2H3,(H,19,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVUKPMJKUOORD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NCCN4C=NC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.